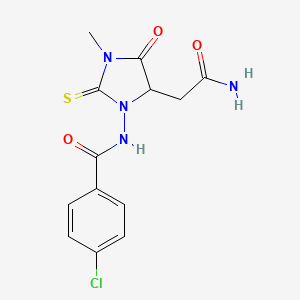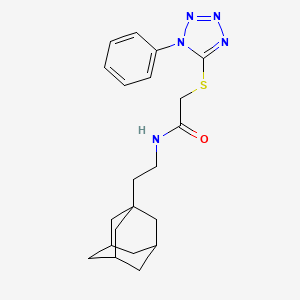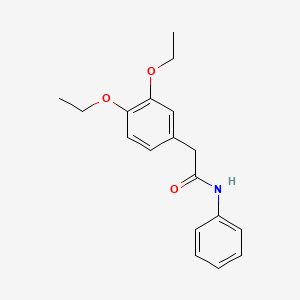![molecular formula C23H31NO3 B15006404 4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide](/img/structure/B15006404.png)
4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide is an organic compound with a complex structure that includes a benzamide core, a butoxy group, and a phenoxyethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 5-methyl-2-(propan-2-yl)phenol: This intermediate can be synthesized through the alkylation of 5-methylphenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl bromide: This step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with 2-bromoethanol under acidic conditions.
Synthesis of 4-butoxybenzoyl chloride: This intermediate is prepared by reacting 4-butoxybenzoic acid with thionyl chloride.
Final Coupling Reaction: The final step involves the reaction of 2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl bromide with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or phenoxyethyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H31NO3 |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
4-butoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C23H31NO3/c1-5-6-14-26-20-10-8-19(9-11-20)23(25)24-13-15-27-22-16-18(4)7-12-21(22)17(2)3/h7-12,16-17H,5-6,13-15H2,1-4H3,(H,24,25) |
InChI-Schlüssel |
IJOPBUILXUQZOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=C(C=CC(=C2)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-(4-chlorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15006324.png)

![3-[(4-oxooctahydroquinolin-1(2H)-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B15006330.png)
![2,5-Bis[4-(cyclopentyloxy)-3-methoxyphenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B15006338.png)


![(1E)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide](/img/structure/B15006366.png)

![(2Z)-3-(2-amino-1H-benzimidazol-1-yl)-2-[(3-methylphenyl)carbonyl]prop-2-enenitrile](/img/structure/B15006386.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B15006416.png)

![N-ethyl-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxamide](/img/structure/B15006420.png)
![1-benzyl-7-(2-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15006421.png)
